(2-Chlorophenoxy)acetyl chloride
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Overview
Description
2-(2-Chlorophenoxy)acetyl chloride is a chemical compound with the empirical formula C8H6Cl2O2 and a molecular weight of 205.04 . It is a solid substance .
Molecular Structure Analysis
The SMILES string representation of 2-(2-Chlorophenoxy)acetyl chloride is O=C(Cl)COC(C=CC=C1)=C1Cl . The InChI representation is 1S/C8H6Cl2O2/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2 .Chemical Reactions Analysis
While specific reactions involving 2-(2-Chlorophenoxy)acetyl chloride are not available, acid chlorides in general are highly reactive and can undergo a variety of reactions. They can react with water, alcohols, and amines to form carboxylic acids, esters, and amides, respectively . The general mechanism involves nucleophilic attack on the carbonyl carbon, followed by the elimination of the chloride ion .Physical and Chemical Properties Analysis
2-(2-Chlorophenoxy)acetyl chloride is a solid substance . It has a molecular weight of 205.04 g/mol .Scientific Research Applications
1. Chloride Ion Channel Studies
(Bettoni et al., 1987) explored the impact of chiral analogues of 2-(p-Chlorophenoxy)isobutyric acid, such as 2-(p-chlorophenoxy)propionic acid, on chloride ion flux in skeletal muscle membrane. They found that the chloride channel conductance depends on the absolute configuration of these compounds, suggesting a stereospecific binding site for chloride ion flux regulation.
2. Photodissociation Studies
The study of the photodissociation of acetyl chloride at various wavelengths, including research by (Deshmukh & Hess, 1994), provided insights into the yields and energy distributions of chlorine atom photofragments and the secondary decomposition of acetyl radicals.
3. Photochemical Reactions in Air
(Hanst, 1977) investigated photochemical reactions among chlorine, nitrogen dioxide, and formaldehyde in air, revealing the stability of certain chlorinated compounds and the formation of various reaction products under UV irradiation.
4. Synthesis of Organophosphorus Compounds
The use of acetyl chloride in the synthesis of organophosphorus compounds, as detailed by (Yuan, Chen, & Wang, 1991), highlights its versatility in creating 1-aminoalkyl- and amino(aryl)methylphosphonic acid derivatives through condensation reactions.
5. Friedel–Crafts Acetylation in Ionic Liquids
(Csihony, Mehdi, & Horváth, 2001) conducted in situ infrared spectroscopic studies on the Friedel–Crafts acetylation of benzene using acetyl chloride in ionic liquids, showing similarities in the reaction mechanism compared to traditional solvents.
6. Analysis of MCPA and TCP in Water
(Gao et al., 2014) developed an HPLC-IT-MS technique with SPE preconcentration to determine 2-methyl-4-chlorophenoxy acetic acid (MCPA) and 2,4,6-thrichlorophenol (TCP) in water, demonstrating the analytical application of chlorophenoxy derivatives in environmental monitoring.
7. Microwave Spectrum Analysis
The microwave spectrum analysis of acetyl chloride isotopic species, as studied by (Sinnott, 1961), provided insights into the internal rotation and molecular structure of acetyl chloride, contributing to the understanding of its chemical properties.
8. Oxidation of Chlorinated Phenols
(Hirvonen et al., 2000) explored the oxidation of chlorinated phenols in aqueous solutions, identifying hydroxylated and dimeric intermediates. This research is crucial for understanding the chemical transformation of chlorinated compounds in environmental processes.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that chlorophenoxy compounds often interact with various enzymes and proteins within the cell .
Mode of Action
It’s suggested that chlorophenoxy compounds may disrupt cellular membranes, uncouple oxidative phosphorylation, and inhibit acetyl coenzyme a metabolism .
Biochemical Pathways
Given the potential disruption of cellular membranes and inhibition of acetyl coenzyme a metabolism, it’s likely that this compound could impact a variety of metabolic pathways .
Result of Action
Given its potential to disrupt cellular membranes and inhibit key metabolic processes, it could potentially lead to cellular dysfunction or death .
Properties
IUPAC Name |
2-(2-chlorophenoxy)acetyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKODIMKOCSGKHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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